

In-Depth Technical Guide to Trioxo(triphenylsilyloxy)rhenium(VII)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trioxo(triphenylsilyloxy)rhenium(VI)
I)*

Cat. No.: B3146729

[Get Quote](#)

CAS Number: 60624-60-4

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Trioxo(triphenylsilyloxy)rhenium(VII), with the chemical formula $C_{18}H_{15}O_4ReSi$, is an organometallic compound featuring a rhenium atom in its highest +7 oxidation state. This pale yellow, solid material is distinguished by the presence of a bulky triphenylsilyloxy ligand, which imparts unique stability and catalytic properties. It is primarily recognized for its efficacy as a catalyst in a range of organic transformations, including oxidation, epoxidation, and carbon-carbon bond-forming reactions. Its potential applications extend to materials science and, while less explored, may hold promise in biomedical research.

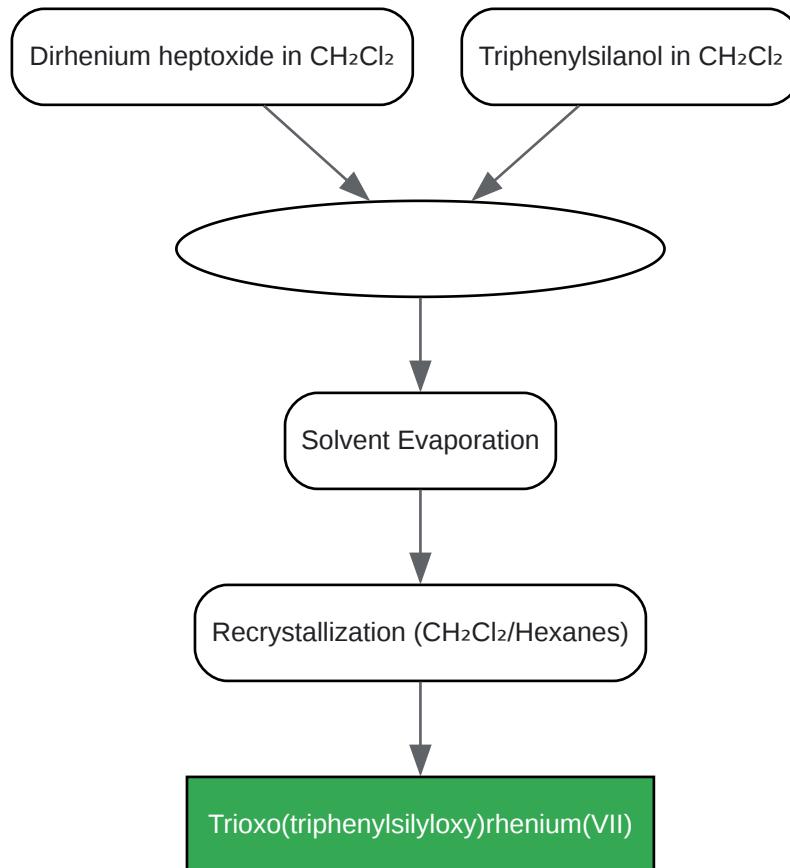
Table 1: Physicochemical Properties of **Trioxo(triphenylsilyloxy)rhenium(VII)**

Property	Value
CAS Number	60624-60-4
Molecular Formula	C ₁₈ H ₁₅ O ₄ ReSi
Molecular Weight	509.60 g/mol
Appearance	Pale yellow solid
Melting Point	108-110 °C
Solubility	Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and hexanes. Insoluble in water.
Storage Temperature	2-8 °C

Synthesis and Characterization

Experimental Protocol: Synthesis of Trioxo(triphenylsilyloxy)rhenium(VII)

A prevalent method for the synthesis of **Trioxo(triphenylsilyloxy)rhenium(VII)** involves the reaction of dirhenium heptoxide (Re₂O₇) with triphenylsilanol (Ph₃SiOH).


Materials:

- Dirhenium heptoxide (Re₂O₇)
- Triphenylsilanol (Ph₃SiOH)
- Anhydrous dichloromethane (CH₂Cl₂)
- Anhydrous hexanes
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line and glassware

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve dirhenium heptoxide in anhydrous dichloromethane.
- In a separate flask, prepare a solution of triphenylsilanol in anhydrous dichloromethane.
- Slowly add the triphenylsilanol solution to the stirred solution of dirhenium heptoxide at room temperature.
- The reaction mixture is typically stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.
- Upon completion, the solvent is removed under reduced pressure to yield a crude solid.
- The crude product is then purified by recrystallization from a dichloromethane/hexanes solvent system. The solid product is washed with cold hexanes and dried under vacuum.

Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Trioxo(triphenylsilyloxy)rhenium(VII)**.

Characterization Data

While detailed spectral data in the public domain is limited, characterization of **Trioxo(triphenylsilyloxy)rhenium(VII)** is typically achieved through standard spectroscopic methods.

Table 2: Spectroscopic and Analytical Data

Technique	Expected Features
^1H NMR (CDCl_3)	Aromatic protons of the phenyl groups are expected in the range of δ 7.2-7.8 ppm.
^{13}C NMR (CDCl_3)	Resonances corresponding to the aromatic carbons of the triphenylsilyl group.
Infrared (IR)	Strong absorption bands characteristic of $\text{Re}=\text{O}$ stretching vibrations (typically around 950-1000 cm^{-1}) and $\text{Si}-\text{O}$ stretching.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the calculated molecular weight.

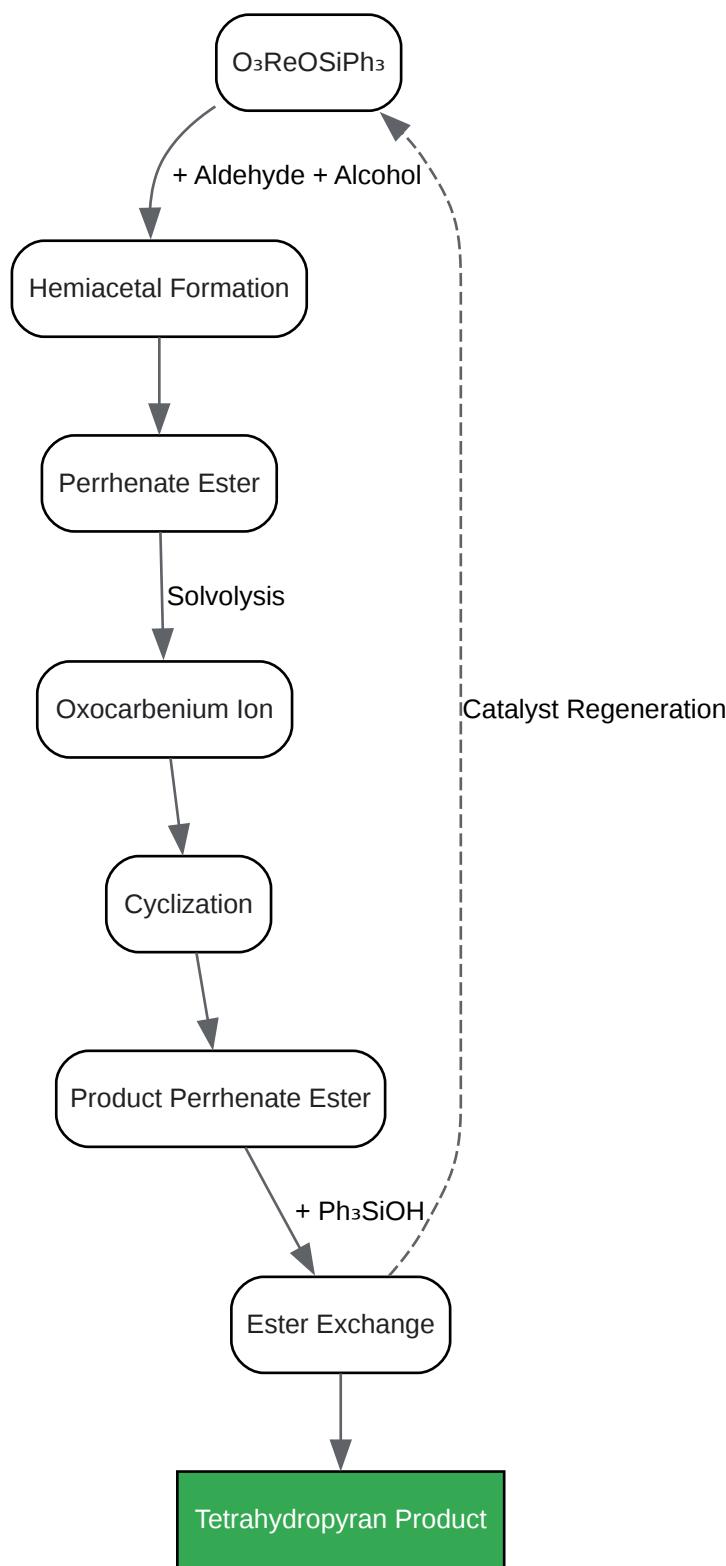
Catalytic Applications in Organic Synthesis

Trioxo(triphenylsilyloxy)rhenium(VII) is a versatile catalyst, particularly effective in Lewis acid-catalyzed reactions.

Prins Cyclization Reactions

A significant application of this catalyst is in the Prins cyclization, a carbon-carbon bond-forming reaction between an aldehyde (or ketone) and a homoallylic alcohol. This reaction is a powerful tool for the synthesis of substituted tetrahydropyrans, which are common structural motifs in many natural products.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Catalytic Prins Cyclization

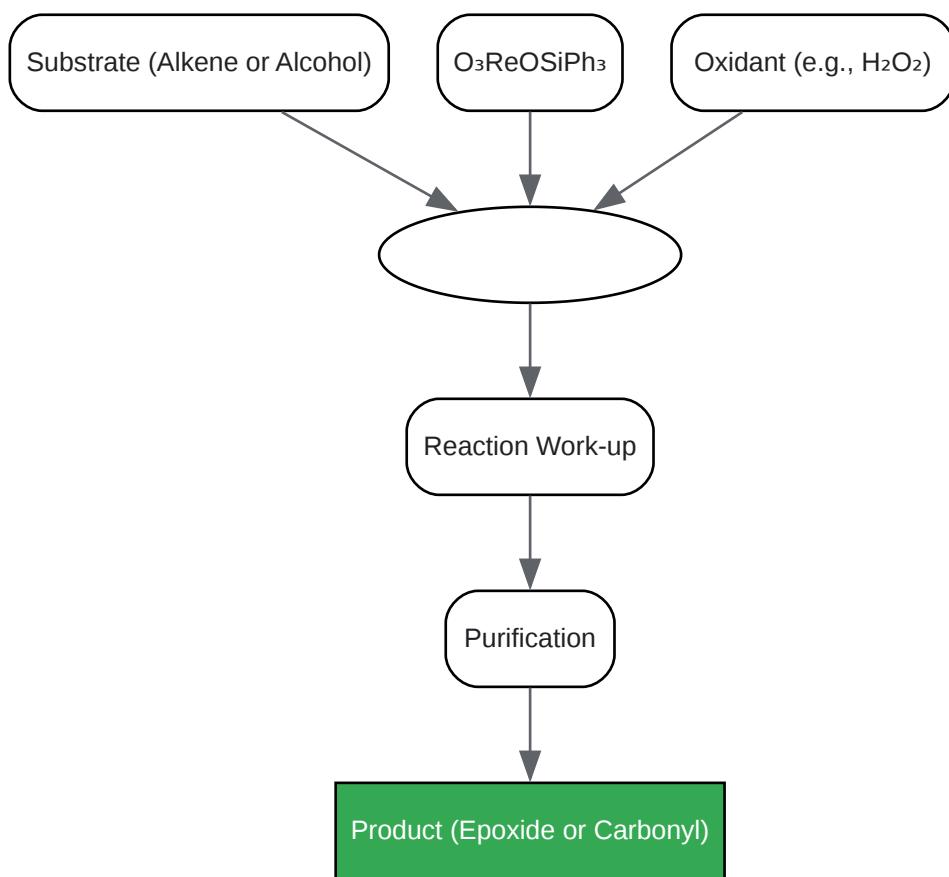

Materials:

- Homoallylic alcohol
- Aldehyde
- **Trioxo(triphenylsilyloxy)rhenium(VII)** (catalyst, typically 1-5 mol%)
- Anhydrous solvent (e.g., dichloromethane, hexanes)
- Inert gas (Argon or Nitrogen)
- Standard reaction glassware

Procedure:

- To a stirred solution of the homoallylic alcohol and the aldehyde in the chosen anhydrous solvent under an inert atmosphere, add **Trioxo(triphenylsilyloxy)rhenium(VII)** at room temperature.
- The reaction is monitored by TLC until the starting materials are consumed. Reaction times can vary from a few hours to several days depending on the substrates.[\[1\]](#)
- Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic layers are dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Diagram 2: Proposed Catalytic Cycle for Prins Cyclization


[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the **Trioxo(triphenylsilyloxy)rhenium(VII)**-catalyzed Prins cyclization.[\[1\]](#)

Oxidation and Epoxidation Reactions

While specific protocols for **Trioxo(triphenylsilyloxy)rhenium(VII)** in oxidation and epoxidation are not as readily available as for its congener, methyltrioxorhenium (MTO), the underlying chemistry is expected to be similar. These reactions typically involve the use of an oxygen source, such as hydrogen peroxide, to convert substrates like alcohols to aldehydes or ketones, and alkenes to epoxides. The bulky silyl group may influence the catalyst's stability and selectivity.

Diagram 3: General Workflow for Catalytic Oxidation/Epoxydation

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for oxidation or epoxidation reactions.

Potential in Drug Development and Biological Systems


The direct biological activity of **Trioxo(triphenylsilyloxy)rhenium(VII)** has not been extensively reported. However, the broader class of rhenium compounds has garnered significant interest in medicinal chemistry, particularly in the development of anticancer agents. [4][5][6] Rhenium complexes are being investigated for their potential to act as radiopharmaceuticals, photodynamic therapy agents, and inhibitors of key cellular processes.

Potential Mechanisms of Action for Rhenium Complexes:

- DNA Intercalation and Damage: Some rhenium complexes can bind to DNA, leading to conformational changes that can disrupt replication and transcription.
- Mitochondrial Targeting: The lipophilic nature of certain rhenium complexes can lead to their accumulation in mitochondria, inducing apoptosis through the generation of reactive oxygen species (ROS) or disruption of the mitochondrial membrane potential.[6]
- Enzyme Inhibition: Rhenium complexes can be designed to inhibit specific enzymes that are overexpressed in cancer cells.
- Signaling Pathway Modulation: Some rhenium compounds have been shown to modulate cellular signaling pathways, such as those involved in apoptosis and cell proliferation.[4]

While no specific signaling pathway has been directly associated with **Trioxo(triphenylsilyloxy)rhenium(VII)**, its potential to engage in such interactions warrants further investigation, especially given the precedent set by other organorhenium compounds.

Diagram 4: Potential Areas of Investigation for Biological Activity

[Click to download full resolution via product page](#)

Caption: Logical relationships for investigating the potential biological effects.

Safety and Handling

Detailed toxicology data for **Trioxo(triphenylsilyloxy)rhenium(VII)** is not readily available. As with all organometallic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Trioxo(triphenylsilyloxy)rhenium(VII) is a valuable catalytic tool for organic synthesis, with a particularly well-documented role in Prins cyclization reactions. Its synthesis is straightforward, and it offers a milder alternative to traditional strong acid catalysts. While its direct application in drug development is yet to be established, the broader context of rhenium chemistry in medicine suggests that this compound and its derivatives could be interesting candidates for future biological evaluation. Further research is needed to fully elucidate its catalytic scope, explore its potential in medicinal chemistry, and comprehensively characterize its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhenium(VII) Catalysis of Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhenium(VII) Catalysis of Prins Cyclization Reactions [organic-chemistry.org]
- 3. Rhenium(VII) catalysis of Prins cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Rhenium Compounds in Targeted Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Trioxo(triphenylsilyloxy)rhenium(VII)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3146729#trioxo-triphenylsilyloxy-rhenium-vii-cas-number-60624-60-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com